molecular formula C5H9NO4 B555706 H-Asp-OMe CAS No. 17812-32-7

H-Asp-OMe

Cat. No. B555706
CAS RN: 17812-32-7
M. Wt: 147.13 g/mol
InChI Key: SWWBMHIMADRNIK-VKHMYHEASA-N
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Description

H-Asp-OMe, also known as an aspartic acid derivative, is a compound used for research . It is recognized to be beneficial as an ergogenic dietary substance . It influences the secretion of anabolic hormones, supplies fuel during exercise, improves mental performance during stress-related tasks, and prevents exercise-induced muscle damage .


Synthesis Analysis

The synthesis of H-Asp-OMe involves several steps. A titanium tetrachloride-based methodology has been used for the synthesis of dipeptides . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group .


Molecular Structure Analysis

The molecular weight of H-Asp-OMe is 147.13, and its formula is C5H9NO4 . The structure of H-Asp-OMe is complex and involves several functional groups .


Chemical Reactions Analysis

The isomerization of aspartic acid proceeds through the formation of a cyclic succinimide intermediate . Four types of Asp variants (L-Asp, D-Asp, L-isoAsp, and D-isoAsp), as well as L- and D-succinimide intermediates (Asu), have been reported as the products of Asp isomerization .


Physical And Chemical Properties Analysis

H-Asp-OMe is a solid substance with a white to off-white color . It has a molecular weight of 147.13 and a formula of C5H9NO4 . The density of H-Asp-OMe is 1.299 g/cm3, and it has a boiling point of 272.7±30.0 °C at 760 mmHg . Its melting point is 186ºC .

Scientific Research Applications

  • Enzymic Synthesis of Aspartame : H-Asp-OMe, known as aspartame, has been synthesized using enzymes such as thermolysin and penicillin amidase. This process involves the enzymic binding and catalytic conversion of specific precursors to produce aspartame, a widely used artificial sweetener (Stoineva et al., 1992).

  • Role in Hepatic Fibrosis : In a study on hepatic fibrosis in rats, the Arg-Gly-Asp peptide-labeled liposome was used for delivering oxymatrine, indicating a potential therapeutic application of such peptides in liver diseases (Chai et al., 2012).

  • Fas Receptor Signaling : H-Asp-OMe derivatives have been studied in the context of Fas receptor signaling, exploring their role in initiating both apoptotic and necrotic cell death pathways. This has implications in understanding cell death mechanisms in diseases like cancer (Vercammen et al., 1998).

  • Enzymatic Synthesis of Peptides : H-Asp-OMe plays a role in the total enzymatic synthesis of various peptides, such as cholecystokinin CCK-5, which has applications in biochemical and pharmacological research (Xiang et al., 2004).

  • Peptidomimetic Design : The compound has been used in the design and synthesis of peptidomimetics, which are compounds mimicking the structure of peptides. These have potential applications in drug development and protein interaction studies (Travins & Etzkorn, 1997).

  • ASP Model in Genomics : A study discusses the Application Service Provider (ASP) model for large-scale genomics in high-performance computing environments, highlighting the importance of computational power in genomics research (Cuticchia et al., 2003).

  • Structure-Activity Correlation Studies : H-Asp-OMe analogs have been analyzed for their biological activity, particularly in inhibiting lymphocyte transformation, which is vital in understanding immune responses and potential therapeutic interventions (Abiko et al., 1978).

  • Neuroprotective Effects : The neuroprotective and ameliorating impacts of omega-3 against aspartame-induced neuronal and astrocytic degeneration have been studied, which is crucial for understanding the neurotoxic effects of aspartame and potential protective strategies (Ali & Sonpol, 2017).

Safety And Hazards

H-Asp-OMe is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of H-Asp-OMe could involve its use in the development of new cancer treatments through the development of highly selective small molecules that target a specific genetic abnormality responsible for the disease . Another potential direction could be the development of a novel route for aspartame production based on the newfound enzymatic production of Asp-(OMe)-Phe from Asp-(OMe)2 and Phe by AET .

properties

IUPAC Name

(3S)-3-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBMHIMADRNIK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426394
Record name H-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp-OMe

CAS RN

17812-32-7
Record name Methyl L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17812-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Aspartic acid, 1-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
R HOU, H LI, Y LIU, L ZHANG, XU Li… - Chemical Research in …, 2007 - Elsevier
Synthesis of N-benzoyl-argininylglycylasparagine methyl ester (Bz-Arg-Gly-Asp-OMe), a precursor tripeptide of Arg-Gly-Asp) was catalyzed by papain under kinetic control, at alkaline …
Number of citations: 1 www.sciencedirect.com
RS Herrick, I Wrona, N McMicken, G Jones… - Journal of …, 2004 - Elsevier
The title compounds were prepared in good yield by heating ester protected amino acids (Hl-Ala-OEt, H-β-Ala-OEt, HL-Val-OMe, H-GABA-OMe, HL-Asp(OMe)-OMe, HL-Met-OMe) with …
Number of citations: 63 www.sciencedirect.com
JE So, JS Shin, BG Kim - Enzyme and microbial technology, 2000 - Elsevier
The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized by enzymatic method. Bz-Arg-Gly-OEt was synthesized by trypsin in ethanol containing 0.1 M Tris/HCl buffer (pH 8.0), and …
Number of citations: 49 www.sciencedirect.com
MÈ Fité, M Capellas, MD Benaiges… - Biocatalysis and …, 1996 - Taylor & Francis
… Moderate yields (50-62%) were obtained for the N-cu protection of /3-carboxy free, a-carboxy esters of aspartic acid such as H-Asp-OMe and H-Asp-OBzl in methanol/buffer mixtures …
Number of citations: 18 www.tandfonline.com
H Xiang, GY Xiang, ZM Lu, L Guo, H Eckstein - Amino Acids, 2004 - Springer
This paper describes the enzymatic synthesis of the C-terminal fragment H-Gly-Trp-Met-Asp-Phe-NH 2 of cholecystokinin. Immobilized enzymes were used for the formation of all …
Number of citations: 19 link.springer.com
JINEON SO, BKEE BAE… - Annals of the New York …, 1998 - Wiley Online Library
Protease-catalyzed oligopeptide synthesis has been extensively explored to produce bioactive peptides in large scale. The enzymatic methods are especially useful for the synthesis of …
Number of citations: 1 nyaspubs.onlinelibrary.wiley.com
AG Harrison, YP Tu - Journal of mass spectrometry, 1998 - Wiley Online Library
… It is shown that, following loss of H 2 O from protonated H–Asp–OMe, there is a methoxy group migration which is followed by loss of CO from the α‐carboxyl position. This migration …
Z Lü, L Guo, D Huettner, H Eckstein - Journal of Huazhong University of …, 2002 - Springer
The synthesis of CCK-4 (H-Trp-Met-Asp-Phe-NH 2 ) by using enzymes exclusively was described. As protection group for the amino group we used the Phenylacetyl group (Phac) …
Number of citations: 9 link.springer.com
L Guo, ZM Lu, H Eckstein - Di 1 jun yi da xue xue bao= Academic …, 2003 - europepmc.org
To synthesize a tripeptide derivative Phac-Met-Asp (OMe)-Phe-NH2, which is a fragment of the gastrin C-terminal tetrapeptide CCK-4, by enzymatic reaction. Three free enzymes, alpha-…
Number of citations: 1 europepmc.org
AB Zegel'man, SV Alieva, GN Demyanik… - Chemistry of Natural …, 1974 - Springer
The polycondensation of activated esters of some dipeptides has been studied. The dependence of M av on the time has been established. 2. It has been shown that the degree of …
Number of citations: 2 link.springer.com

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